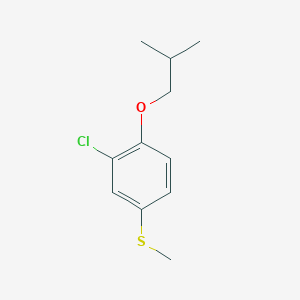
4-iso-Butoxy-3-chlorophenyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iso-Butoxy-3-chlorophenyl methyl sulfide is an organic compound with a unique structure that combines a butoxy group, a chlorophenyl group, and a methyl sulfide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-chlorophenyl methyl sulfide typically involves the reaction of 4-iso-butoxy-3-chlorophenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-iso-Butoxy-3-chlorophenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
4-iso-Butoxy-3-chlorophenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-iso-Butoxy-3-chlorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the butoxy and methyl sulfide groups can modulate its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-iso-Butoxy-3-chlorophenol: Lacks the methyl sulfide group but shares the butoxy and chlorophenyl groups.
3-Chlorophenyl methyl sulfide: Lacks the butoxy group but contains the chlorophenyl and methyl sulfide groups.
4-Butoxy-3-chlorophenyl methyl sulfide: Similar structure but with a different alkoxy group.
Uniqueness
4-iso-Butoxy-3-chlorophenyl methyl sulfide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butoxy group can enhance its solubility in organic solvents, while the chlorophenyl and methyl sulfide groups contribute to its reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H15ClOS |
|---|---|
Poids moléculaire |
230.75 g/mol |
Nom IUPAC |
2-chloro-1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15ClOS/c1-8(2)7-13-11-5-4-9(14-3)6-10(11)12/h4-6,8H,7H2,1-3H3 |
Clé InChI |
DKEFKCXUKIYWOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
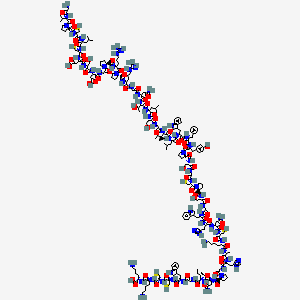
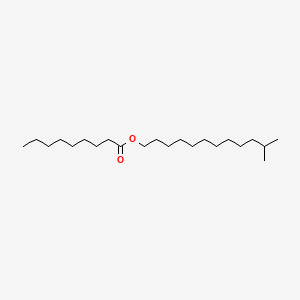
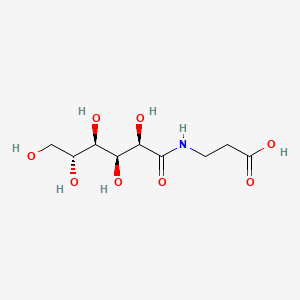
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)
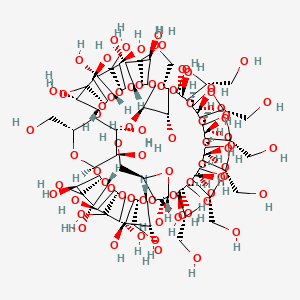
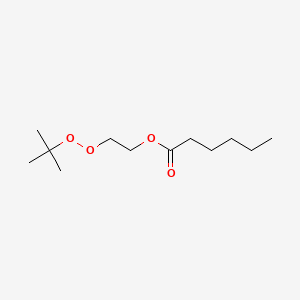
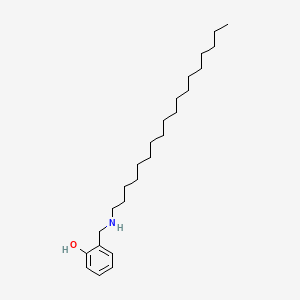
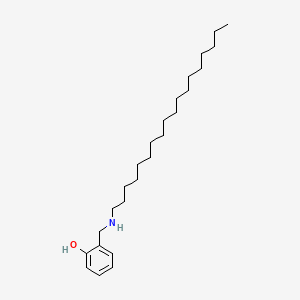
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)

